molecular formula C14H17NO4 B3366713 (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid CAS No. 1428243-35-9

(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

Cat. No. B3366713
CAS RN: 1428243-35-9
M. Wt: 263.29
InChI Key: BBGSNKXBKDVHPM-CMPLNLGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid, also known as Boc-4-Me-Pro-OH, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyrrolidine carboxylic acids and has been extensively studied for its potential applications in various fields of science.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid-OH is not well understood. However, it is believed that this compound may act as a modulator of various biochemical pathways in the body.
Biochemical and physiological effects:
This compound-OH has been reported to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties and may help protect the body against oxidative stress. Additionally, this compound-OH has been reported to have anti-inflammatory properties and may help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid-OH in lab experiments is its stability and compatibility with various chemical reagents. This compound has also been reported to have a high yield and purity, making it an ideal building block for peptide synthesis. However, one of the limitations of using this compound-OH in lab experiments is its high cost.

Future Directions

There are several future directions for the research and development of (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid-OH. One potential direction is the exploration of its potential applications in drug discovery. This compound may have potential as a lead compound for the development of new drugs for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound-OH and its potential applications in various fields of scientific research.
In conclusion, this compound-OH is a chemical compound that has gained significant attention in scientific research. This compound has potential applications in various fields of science, including peptide synthesis, drug discovery, and antioxidant and anti-inflammatory research. Further research is needed to fully understand the potential of this compound-OH and its future applications in scientific research.

Scientific Research Applications

(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid-OH has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of peptide synthesis. This compound-OH is often used as a building block in the synthesis of peptides due to its stability and compatibility with various chemical reagents.

properties

IUPAC Name

(3R,4S)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGSNKXBKDVHPM-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
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(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
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(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

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